2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide
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Overview
Description
2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 2-(2-Formylphenoxy)acetic acid: This can be achieved by the reaction of 2-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 2-(2-formylphenoxy)acetic acid is then reacted with 1-(2-methoxyphenyl)pyrrolidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-Carboxyphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide.
Reduction: 2-(2-Hydroxyphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups could play a role in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Formylphenoxy)acetic acid: Shares the formylphenoxy moiety but lacks the pyrrolidine and methoxyphenyl groups.
1-(2-Methoxyphenyl)pyrrolidine: Contains the methoxyphenyl and pyrrolidine groups but lacks the formylphenoxy moiety.
2-(2-Hydroxyphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide: A reduced form of the target compound.
Uniqueness
2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both formyl and methoxy groups, along with the pyrrolidine ring, provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(2-formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-19-9-5-3-7-17(19)22-11-10-16(12-22)21-20(24)14-26-18-8-4-2-6-15(18)13-23/h2-9,13,16H,10-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKDEXMJGNYGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2)NC(=O)COC3=CC=CC=C3C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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